molecular formula C32H38N8O10S2 B13815893 NG,NG'-Dimethy-L-arginine Di(p-hydroxyazobenzene-p'-sulfonate) Salt

NG,NG'-Dimethy-L-arginine Di(p-hydroxyazobenzene-p'-sulfonate) Salt

Cat. No.: B13815893
M. Wt: 758.8 g/mol
InChI Key: GBNVVCXLYJPGJB-ROQLHKJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt involves the reaction of L-arginine with dimethyl sulfate to introduce the dimethyl groups. This is followed by the reaction with p-hydroxyazobenzene-p’-sulfonate to form the final product . The reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt undergoes various chemical reactions, including:

Scientific Research Applications

NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound’s molecular structure allows it to bind to enzyme active sites, blocking their function and altering metabolic pathways .

Comparison with Similar Compounds

NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt can be compared with other similar compounds such as:

Properties

Molecular Formula

C32H38N8O10S2

Molecular Weight

758.8 g/mol

IUPAC Name

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/2C12H10N2O4S.C8H18N4O2/c2*15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;1-12(2)8(10)11-5-3-4-6(9)7(13)14/h2*1-8,15H,(H,16,17,18);6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t;;6-/m..0/s1

InChI Key

GBNVVCXLYJPGJB-ROQLHKJUSA-N

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)N)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.